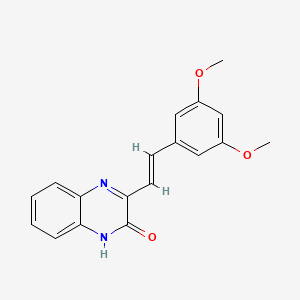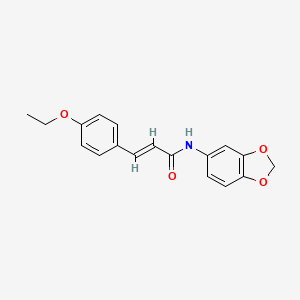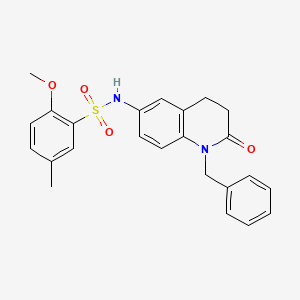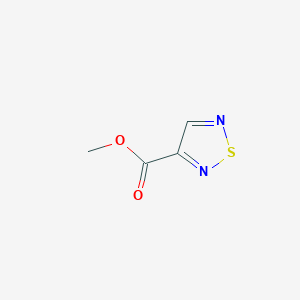
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system substituted with a styryl group and two methoxy groups The (E)-configuration indicates the trans arrangement of the styryl group relative to the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (e.g., vinyl bromide) reacts with the quinoxaline derivative in the presence of a palladium catalyst and a base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck reaction and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Ethyl-substituted quinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
科学研究应用
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It can serve as a probe for studying biological processes involving quinoxaline derivatives.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function as an organic semiconductor.
相似化合物的比较
Similar Compounds
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol:
3-(3,5-dimethoxystyryl)quinoxalin-2-ol: Lacks the (E)-configuration, which may affect its chemical and biological properties.
3-styrylquinoxalin-2-ol: Lacks the methoxy substituents, which can influence its reactivity and applications.
3-(3,5-dimethoxyphenyl)quinoxalin-2-ol: Substituted with a phenyl group instead of a styryl group, leading to different properties and applications.
Uniqueness
This compound is unique due to its specific combination of a quinoxaline ring, a styryl group, and methoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
属性
IUPAC Name |
3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQQYKXSMWKPY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)


![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644278.png)

![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)
![N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2644283.png)
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)


